
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the methanol group and the alpha-(2-chloro-6-fluorophenyl)-1-methyl- substituent. The final step involves the esterification with methylcarbamate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-2-methanol derivatives: Compounds with similar structures but different substituents.
Alpha-(2-chloro-6-fluorophenyl) derivatives: Compounds with the same phenyl group but different core structures.
Methylcarbamate esters: Compounds with the same ester group but different core structures.
Uniqueness
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
104030-16-2 |
|---|---|
Molekularformel |
C13H13ClFN3O2 |
Molekulargewicht |
297.71 g/mol |
IUPAC-Name |
[(2-chloro-6-fluorophenyl)-(1-methylimidazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C13H13ClFN3O2/c1-16-13(19)20-11(12-17-6-7-18(12)2)10-8(14)4-3-5-9(10)15/h3-7,11H,1-2H3,(H,16,19) |
InChI-Schlüssel |
ZMZLAMBFSBUWHG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


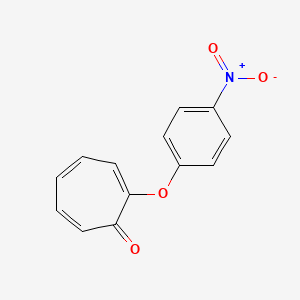
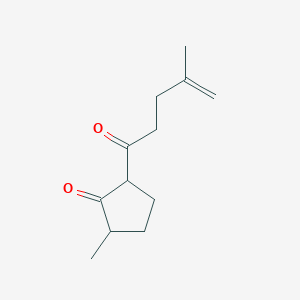

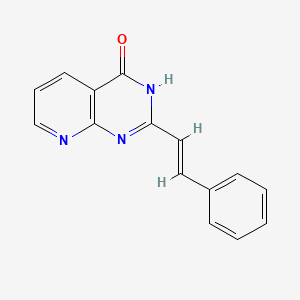

![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
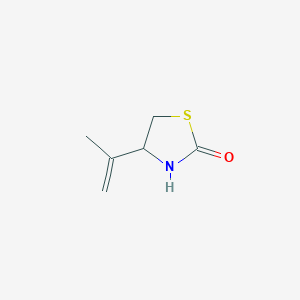
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
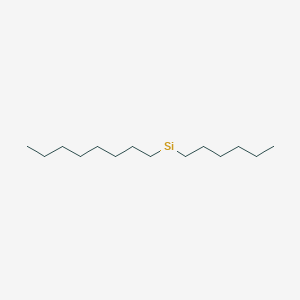

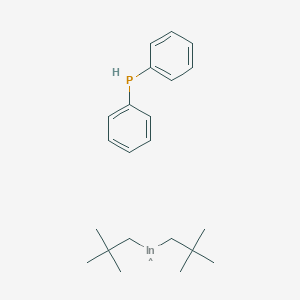
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
